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Compound of Interest

Compound Name: Hexyl valerate

Cat. No.: B073682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexyl
valerate (hexyl pentanoate), a fatty acid ester. The information presented herein is intended to

support research and development activities by providing key analytical data and

methodologies. This document covers Mass Spectrometry, Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy, including predicted data and general

experimental protocols.

Mass Spectrometry
Mass spectrometry of hexyl valerate provides valuable information about its molecular weight

and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation
Table 1: Mass Spectrometry Data for Hexyl Valerate
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Property Value

Molecular Formula C₁₁H₂₂O₂

Molecular Weight 186.29 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragments (m/z) 43, 56, 57, 85, 103

Base Peak (m/z) 85

Source: NIST WebBook and PubChem. The m/z values represent the mass-to-charge ratio of

the fragments.

Experimental Protocol
Objective: To obtain the mass spectrum of hexyl valerate using Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., HITACHI M-80B).

Capillary column suitable for the analysis of fatty acid esters.

Procedure:

Sample Preparation: Prepare a dilute solution of hexyl valerate in a volatile organic solvent

(e.g., dichloromethane or hexane).

GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC. The

instrument settings, such as injector temperature, oven temperature program, and carrier

gas flow rate, should be optimized to achieve good separation of the analyte.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. In the ion source, the molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing them to ionize and fragment.
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Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer, which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Interpretation of the Spectrum: The mass spectrum of hexyl valerate will show a molecular ion

peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound, although it may

be of low intensity. The fragmentation pattern is characteristic of a straight-chain ester. The

base peak at m/z 85 is likely due to the cleavage of the bond between the alpha and beta

carbons of the hexyl group, resulting in a stable acylium ion. Other significant fragments arise

from further cleavages and rearrangements within the molecule.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For hexyl
valerate, the most prominent feature will be the strong absorption band corresponding to the

ester carbonyl group. While a specific experimental spectrum for hexyl valerate is not readily

available in the public domain, the expected characteristic absorption bands can be

summarized.

Data Presentation
Table 2: Characteristic Infrared Absorption Bands for Hexyl Valerate

Functional Group Absorption Range (cm⁻¹) Description of Peak

C=O (Ester carbonyl stretch) 1750 - 1735 Strong, sharp

C-O (Ester C-O stretch) 1300 - 1000 Strong

C-H (sp³ C-H stretch) 2960 - 2850 Strong, multiple bands

C-H (CH₂ bend) ~1465 Medium

C-H (CH₃ bend) ~1375 Medium

Experimental Protocol
Objective: To obtain the infrared spectrum of liquid hexyl valerate.
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Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer.

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (Neat Liquid on Salt Plates):

Sample Preparation: Place a drop of pure hexyl valerate onto one salt plate.

Place the second salt plate on top of the first, spreading the liquid into a thin film.

Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FTIR

spectrometer.

Record a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument's software will automatically subtract the

background spectrum.

Procedure (Using an ATR accessory):

Background Scan: Ensure the ATR crystal is clean and record a background spectrum.

Sample Application: Place a drop of hexyl valerate directly onto the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. As experimental ¹H and ¹³C NMR data for hexyl valerate are not readily available

in public databases, the following tables present predicted chemical shifts and expected

splitting patterns based on the molecule's structure.
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Predicted ¹H NMR Data
Table 3: Predicted ¹H NMR Data for Hexyl Valerate

Assignment
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

H-a 0.90 Triplet 3H

H-b 1.30 Sextet 2H

H-c 1.59 Quintet 2H

H-d 2.25 Triplet 2H

H-e 4.02 Triplet 2H

H-f 1.62 Quintet 2H

H-g 1.30 Multiplet 4H

H-h 0.89 Triplet 3H

Prediction based on standard chemical shift values for esters and alkyl chains.

Predicted ¹³C NMR Data
Table 4: Predicted ¹³C NMR Data for Hexyl Valerate
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Assignment Chemical Shift (δ, ppm) (Predicted)

C-1 13.9

C-2 22.3

C-3 27.9

C-4 34.2

C-5 (C=O) 173.8

C-6 64.3

C-7 28.6

C-8 25.6

C-9 31.4

C-10 22.5

C-11 14.0

Prediction based on standard chemical shift values for esters and alkyl chains.

Experimental Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of hexyl valerate.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

5 mm NMR tubes.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of hexyl valerate in about 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution into a clean, dry NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse

width, and relaxation delay).

¹³C NMR Acquisition:

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number

of scans and a longer acquisition time will be required compared to ¹H NMR. Proton

decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like hexyl valerate.
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General Workflow for Spectroscopic Analysis of Hexyl Valerate
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Caption: Workflow for the spectroscopic analysis of hexyl valerate.

To cite this document: BenchChem. [Spectroscopic Profile of Hexyl Valerate: A Technical
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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